2,4-Dichlorobutanoic acid

Description

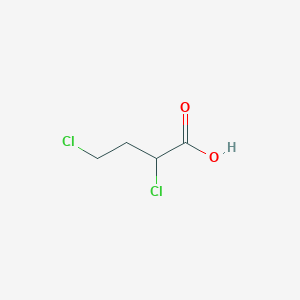

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichlorobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O2/c5-2-1-3(6)4(7)8/h3H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXMTUXTVCDLLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 2,4-Dichlorobutanoic Acid

This guide provides a comprehensive overview of 2,4-Dichlorobutanoic acid, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's core chemical properties, synthesis, and analytical characterization, with a focus on practical applications and safety considerations.

Core Chemical and Physical Properties

2,4-Dichlorobutanoic acid is a halogenated carboxylic acid. The presence of chlorine atoms at the 2 and 4 positions significantly influences its reactivity and physical properties.

A summary of its key identifiers and computed properties is presented below.[1][2]

| Property | Value |

| IUPAC Name | 2,4-dichlorobutanoic acid |

| CAS Number | 18017-35-1 |

| Molecular Formula | C4H6Cl2O2 |

| Molecular Weight | 156.99 g/mol |

| Canonical SMILES | C(CCl)C(C(=O)O)Cl |

| InChI Key | PBXMTUXTVCDLLU-UHFFFAOYSA-N |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 37.3 Ų |

| Complexity | 84.1 |

Data sourced from PubChem.[1][2]

Synthesis and Mechanistic Considerations

The synthesis of 2,4-Dichlorobutanoic acid is not as widely documented as that of its aromatic analogue, 2,4-Dichlorophenoxyacetic acid. However, general principles of halogenation of aliphatic carboxylic acids can be applied. A plausible synthetic route involves the chlorination of a suitable butanoic acid derivative.

From a field perspective, controlling the regioselectivity of chlorination is the primary challenge in synthesizing this molecule. The alpha-position (C2) is activated by the carboxylic acid group, making it susceptible to halogenation, often via a Hell-Volhard-Zelinsky-type reaction. The gamma-position (C4) is less activated, and its chlorination would likely require different reaction conditions, possibly involving free-radical halogenation.

A conceptual synthesis workflow is outlined below:

Caption: Conceptual workflow for the synthesis of 2,4-Dichlorobutanoic acid.

Spectroscopic and Analytical Characterization

For any researcher, robust analytical characterization is non-negotiable to confirm the identity and purity of a synthesized or procured compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons at the C2, C3, and C4 positions. The proton at C2 will be a multiplet due to coupling with the C3 protons. The C3 protons will appear as a complex multiplet due to coupling with protons at both C2 and C4. The protons at C4 will likely be a triplet. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts will be influenced by the presence of the electron-withdrawing chlorine and carboxylic acid groups.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹). A sharp, strong absorption for the C=O (carbonyl) stretch will be observed around 1700 cm⁻¹. C-Cl stretching vibrations will be visible in the fingerprint region (typically 600-800 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and isotopic pattern. Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.[3]

An effective analytical workflow ensures the unambiguous identification of 2,4-Dichlorobutanoic acid.

Caption: A typical analytical workflow for the characterization of 2,4-Dichlorobutanoic acid.

Applications in Drug Development and Research

Halogenated organic acids like 2,4-Dichlorobutanoic acid are valuable intermediates in organic synthesis. They can serve as building blocks for more complex molecules due to the reactive sites introduced by the chlorine atoms and the carboxylic acid group.

In the context of drug development, such compounds can be used in the synthesis of novel pharmacologically active agents. The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions, allowing for the generation of a library of derivatives for screening. For instance, it is listed as an impurity of Levetiracetam, an anti-convulsant medication, indicating its potential role as a starting material or intermediate in related syntheses.[1]

Toxicology and Safety Profile

While specific toxicological data for 2,4-Dichlorobutanoic acid is not extensively available, it is prudent to handle it with the care afforded to other halogenated carboxylic acids. For comparison, the closely related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), is harmful if swallowed, can cause serious eye damage, may cause an allergic skin reaction, and may cause respiratory irritation.[4][5]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

It is imperative to consult the specific Safety Data Sheet (SDS) for 2,4-Dichlorobutanoic acid before handling.

Conclusion

2,4-Dichlorobutanoic acid is a chemical compound with significant potential as an intermediate in organic synthesis, particularly in the fields of pharmaceutical and materials science. Its unique structure, with two chlorine atoms and a carboxylic acid functional group, provides multiple avenues for chemical modification. A thorough understanding of its chemical properties, synthesis, and handling requirements is essential for its safe and effective use in a research and development setting.

References

-

PubChem. 2,4-Dichlorobutanoic acid | C4H6Cl2O2. National Center for Biotechnology Information. [Link]

-

NIST. Methyl 2,4-dichlorobutanoate. National Institute of Standards and Technology. [Link]

-

MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. [Link]

-

PubChem. 3,4-Dichlorobutanoic acid | C4H6Cl2O2. National Center for Biotechnology Information. [Link]

-

PubChem. 4,4-Dichlorobutanoic acid | C4H6Cl2O2. National Center for Biotechnology Information. [Link]

-

24d.info. Toxicology of 2,4-D. 24d.info. [Link]

-

PubChem. 2,2-Dichlorobutanoic acid | C4H6Cl2O2. National Center for Biotechnology Information. [Link]

-

PubMed. Effect of 2,4-dichlorophenoxy acetic acid on rabbit duodenum. PubMed. [Link]

-

ResearchGate. Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent. ResearchGate. [Link]

-

ResearchGate. (PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 2,4-Dichlorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4-Dichlorobutanoic acid, a halogenated carboxylic acid with significant potential in synthetic chemistry and as a building block in the development of novel therapeutics. We will delve into its chemical identity, physicochemical properties, synthesis, and key applications, offering insights grounded in established scientific principles.

Section 1: Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all scientific inquiry. 2,4-Dichlorobutanoic acid is a derivative of butanoic acid, a four-carbon carboxylic acid. The locants "2" and "4" indicate the positions of two chlorine substituents along the carbon chain, with the carboxyl group carbon designated as position 1.

1.1 IUPAC Name

The formal name, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, is 2,4-dichlorobutanoic acid .[1]

1.2 Synonyms and Identifiers

In scientific literature and commercial catalogs, 2,4-Dichlorobutanoic acid may be referred to by several alternative names and identifiers. Recognizing these is crucial for exhaustive literature searches and procurement.

-

Common Synonyms : 2,4-dichlorobutyric acid[1]

-

Other Identifiers : Levetiracetam Impurity 36, SCHEMBL1701144[1]

It is imperative to use the CAS number for unambiguous identification in databases and publications.

Section 2: Physicochemical Properties

Understanding the physical and chemical properties of 2,4-Dichlorobutanoic acid is essential for its handling, storage, and application in chemical reactions. The presence of two electronegative chlorine atoms and a polar carboxylic acid group significantly influences its characteristics.

Table 1: Computed Physicochemical Properties of 2,4-Dichlorobutanoic Acid

| Property | Value | Source |

| Molecular Weight | 156.99 g/mol | PubChem[1] |

| XLogP3-AA | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 155.9744848 Da | PubChem[1] |

| Monoisotopic Mass | 155.9744848 Da | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

Note: These properties are computationally derived and provide estimated values. Experimental determination is recommended for critical applications.

The calculated XLogP3-AA value of 1.4 suggests a moderate lipophilicity, which is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of both hydrogen bond donor and acceptor sites indicates its potential to participate in hydrogen bonding, affecting its solubility and interactions with biological macromolecules.

Section 3: Synthesis and Reactivity

The synthesis of 2,4-Dichlorobutanoic acid can be approached through various synthetic routes, often involving the halogenation of a suitable butanoic acid derivative. The choice of synthetic strategy depends on the desired scale, purity, and available starting materials.

3.1 Generalized Synthetic Workflow

A common conceptual pathway involves the selective chlorination of a precursor molecule. The reactivity of the alpha-carbon (position 2) is enhanced by the adjacent carboxyl group, making it susceptible to halogenation. The terminal methyl group (position 4) can be chlorinated via radical mechanisms.

Caption: Generalized synthetic workflow for 2,4-Dichlorobutanoic acid.

3.2 Reactivity Profile

The chemical reactivity of 2,4-Dichlorobutanoic acid is dominated by the carboxylic acid functionality and the two carbon-chlorine bonds.

-

Carboxylic Acid Group : This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

-

C-Cl Bonds : The chlorine atoms are susceptible to nucleophilic substitution reactions, allowing for the introduction of other functional groups. The chlorine at the 2-position is activated by the adjacent carboxyl group, making it more reactive towards nucleophiles than the chlorine at the 4-position. This differential reactivity can be exploited for selective functionalization.

Section 4: Applications in Research and Development

2,4-Dichlorobutanoic acid serves as a versatile building block in organic synthesis and has been identified as a key intermediate or impurity in the synthesis of certain pharmaceutical compounds.

4.1 Precursor in Pharmaceutical Synthesis

One of the notable, albeit indirect, applications is its identification as "Levetiracetam Impurity 36".[1] Levetiracetam is an anticonvulsant medication. The presence of 2,4-Dichlorobutanoic acid as a potential impurity underscores the importance of rigorous analytical monitoring during the drug manufacturing process. Its structure suggests it could be a precursor or a degradation product in certain synthetic routes to related compounds.

4.2 Building Block for Novel Molecules

The difunctional nature of 2,4-Dichlorobutanoic acid (a carboxylic acid and two electrophilic carbon centers) makes it a valuable synthon for creating more complex molecules. Researchers can leverage the differential reactivity of the two C-Cl bonds to sequentially introduce different nucleophiles, leading to the construction of diverse molecular scaffolds for drug discovery and materials science.

Logical Relationship of Applications

Caption: Key application areas for 2,4-Dichlorobutanoic acid.

Section 5: Safety and Handling

As with any halogenated organic acid, appropriate safety precautions must be taken when handling 2,4-Dichlorobutanoic acid. While specific toxicity data is not extensively available in the provided search results, its acidic and alkylating properties warrant careful handling.

5.1 General Safety Recommendations

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Storage : Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal : Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

5.2 Experimental Protocol: General Handling and Solution Preparation

-

Acclimatization : Allow the container of 2,4-Dichlorobutanoic acid to reach room temperature before opening to prevent moisture condensation.

-

Weighing : Tare a clean, dry glass vial on an analytical balance. Using a spatula in a fume hood, carefully transfer the desired amount of the solid acid to the vial.

-

Dissolution : Add the desired solvent (e.g., dichloromethane, diethyl ether, or a polar aprotic solvent) to the vial in the fume hood. Cap the vial and sonicate or vortex until the solid is fully dissolved.

-

Reaction Quenching : Reactions involving 2,4-Dichlorobutanoic acid should be quenched carefully, typically with a weak base solution (e.g., saturated sodium bicarbonate) to neutralize the acid and any acidic byproducts.

This protocol is a general guideline. Specific experimental conditions should be adapted based on the reaction being performed.

References

-

2,4-Dichlorobutanoic acid | C4H6Cl2O2 | CID 12647097 . PubChem, National Institutes of Health. [Link]

-

2,4-Dichlorobutanoic Acid . Protheragen. [Link]

Sources

An In-Depth Technical Guide to 2,4-Dichlorobutanoic Acid (CAS No. 18017-35-1) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4-Dichlorobutanoic acid, a halogenated carboxylic acid with potential applications in synthetic chemistry and drug discovery. By delving into its chemical properties, synthesis, and analytical characterization, this document serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries.

Introduction to 2,4-Dichlorobutanoic Acid

2,4-Dichlorobutanoic acid, with the Chemical Abstracts Service (CAS) registry number 18017-35-1 , is a derivative of butyric acid distinguished by the presence of two chlorine atoms at the second and fourth positions of the carbon chain.[1] The introduction of these halogen atoms significantly alters the physicochemical properties of the parent molecule, influencing its reactivity, lipophilicity, and metabolic stability. Such modifications are of particular interest in the field of medicinal chemistry, where halogenation is a common strategy to enhance the therapeutic potential of lead compounds.

While specific applications of 2,4-Dichlorobutanoic acid in drug development are not extensively documented in publicly available literature, the broader class of butyric acid derivatives has garnered significant attention for its diverse biological activities. Butyric acid and its analogues are known to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties, often through the inhibition of histone deacetylase (HDAC) enzymes.[2][3][4] The dichlorinated structure of 2,4-Dichlorobutanoic acid suggests it could serve as a valuable building block or a pharmacologically active agent in its own right, warranting further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2,4-Dichlorobutanoic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 18017-35-1 | [1] |

| Molecular Formula | C₄H₆Cl₂O₂ | [1] |

| Molecular Weight | 156.99 g/mol | [1] |

| IUPAC Name | 2,4-dichlorobutanoic acid | [1] |

| Synonyms | 2,4-dichlorobutyric acid | [1] |

| Appearance | Not specified (likely a solid or liquid at room temperature) | |

| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water. | |

| XLogP3 | 1.4 | [1] |

Synthesis and Purification

Proposed Synthesis Workflow

The synthesis of 2,4-Dichlorobutanoic acid can be envisioned to proceed from a readily available starting material such as γ-butyrolactone or but-2-enoic acid. A potential two-step process involving chlorination is outlined below.

Caption: Proposed synthetic workflow for 2,4-Dichlorobutanoic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of an Intermediate Dichlorobutanoic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place but-2-enoic acid (1 equivalent) and a catalytic amount of red phosphorus or phosphorus trichloride.

-

Chlorination: Slowly add chlorine gas (2 equivalents) to the reaction mixture while stirring and maintaining the temperature between 50-60 °C. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully quench any excess chlorine with a solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Isomerization to 2,4-Dichlorobutanoic Acid (Conceptual)

Achieving the specific 2,4-dichloro isomer may require a multi-step synthesis or a selective chlorination method. A potential, yet to be experimentally validated, approach could involve a rearrangement of a different dichloro isomer under specific conditions, such as in the presence of a Lewis acid or a radical initiator. Further research and experimental validation are necessary to establish an efficient and selective method.

Purification

The crude product can be purified using standard laboratory techniques.

-

Distillation: If the product is a liquid, fractional distillation under reduced pressure can be employed to separate it from impurities with different boiling points.

-

Column Chromatography: For solid or high-boiling liquid products, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a suitable purification method.

-

Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure crystals. A method involving the formation of an α-methylbenzylamine salt has been shown to be effective for purifying related dichlorinated benzoic acids and could be applicable here.[5]

Analytical Characterization

To ensure the identity and purity of the synthesized 2,4-Dichlorobutanoic acid, a comprehensive analytical characterization is essential. The following workflow outlines the key analytical techniques to be employed.

Caption: Analytical workflow for the characterization of 2,4-Dichlorobutanoic acid.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The ¹H NMR spectrum will show characteristic signals for the protons at the C2, C3, and C4 positions, with their chemical shifts and coupling patterns providing definitive structural information. The ¹³C NMR spectrum will confirm the presence of four distinct carbon atoms.

-

Mass Spectrometry (MS): GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, notably the broad O-H stretch of the carboxylic acid and the sharp C=O stretch of the carbonyl group.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): These techniques are ideal for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or acetic acid) is a good starting point for method development.

-

Gas Chromatography (GC): For volatile derivatives of 2,4-Dichlorobutanoic acid (e.g., its methyl ester), GC can be used for purity analysis and to detect any volatile impurities.

Potential Applications in Drug Discovery and Development

The incorporation of chlorine atoms into a molecule can profoundly impact its biological activity. Halogens can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. They can also participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding.

Given the established therapeutic potential of butyric acid and its derivatives, 2,4-Dichlorobutanoic acid represents an intriguing candidate for further investigation in several areas:

-

Anti-cancer Agent: Butyric acid is a known HDAC inhibitor, and this mechanism is a validated target for cancer therapy.[2][3] The dichlorinated analogue could exhibit enhanced or altered HDAC inhibitory activity, potentially leading to a more potent anti-proliferative effect.

-

Neurological Disorders: Butyric acid has shown promise in models of neurodegenerative diseases. The modified properties of the dichlorinated derivative could lead to improved blood-brain barrier penetration and enhanced neuroprotective effects.

-

Infectious Diseases: Some halogenated compounds exhibit antimicrobial properties. The potential of 2,4-Dichlorobutanoic acid as an antibacterial or antifungal agent could be explored.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2,4-Dichlorobutanoic acid. It is likely to be corrosive and an irritant to the skin, eyes, and respiratory tract. Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,4-Dichlorobutanoic acid (CAS No. 18017-35-1) is a halogenated carboxylic acid with untapped potential in the fields of synthetic chemistry and drug discovery. This guide has provided a comprehensive overview of its known properties, a plausible synthetic and analytical framework, and a forward-looking perspective on its potential applications. As researchers continue to explore the chemical space of halogenated compounds, molecules like 2,4-Dichlorobutanoic acid may emerge as valuable tools and therapeutic leads in the development of new medicines.

References

-

PubChem. 2,4-Dichlorobutanoic acid. National Center for Biotechnology Information. [Link]

- Kovaleva, E. A., et al. "Butyric acid and prospects for creation of new medicines based on its derivatives." Veterinariya i kormleniye 4 (2021): 24-28.

- Canani, Roberto Berni, et al. "Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies." World journal of gastroenterology: WJG 17.15 (2011): 1920.

- Rephaeli, Ada, et al. "Derivatives of butyric acid as potential anti-neoplastic agents." International journal of cancer 62.3 (1995): 332-337.

- Ley, S. V., & Yates, C. M. (2008). Purification of 2, 4‐Dichlorobenzoic Acid. Organic Syntheses, 85, 1-7.

-

U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

Sources

- 1. 2,4-Dichlorobutanoic acid | C4H6Cl2O2 | CID 12647097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Molecular Structure of 2,4-Dichlorobutanoic Acid

Introduction

2,4-Dichlorobutanoic acid (CAS No: 18017-35-1) is a halogenated carboxylic acid whose structural characteristics dictate its chemical reactivity and potential utility.[1][2][3] With a molecular formula of C₄H₆Cl₂O₂, this compound presents a compelling case study in structural elucidation and the influence of stereochemistry.[1][2][3] Its presence as a known impurity in the synthesis of the anticonvulsant drug Levetiracetam underscores the importance of its precise characterization for professionals in drug development and quality control.[3] This guide provides a comprehensive analysis of its molecular architecture, physicochemical properties, and the spectroscopic techniques essential for its unambiguous identification.

Core Molecular Structure & Isomerism

The fundamental structure of 2,4-dichlorobutanoic acid consists of a four-carbon butanoic acid backbone. The defining features are the two chlorine substituents located at the alpha (C2) and gamma (C4) positions relative to the carboxyl group (C1).

-

C1: The carbonyl carbon of the carboxylic acid functional group.

-

C2 (α-carbon): Bonded to a chlorine atom, this carbon is a stereocenter, rendering the molecule chiral.

-

C3 (β-carbon): A methylene group (-CH₂-).

-

C4 (γ-carbon): Bonded to a chlorine atom, forming a terminal chloromethyl group (-CH₂Cl).

The presence of a single chiral center at C2 means that 2,4-dichlorobutanoic acid exists as a pair of enantiomers: (R)-2,4-dichlorobutanoic acid and (S)-2,4-dichlorobutanoic acid. These stereoisomers possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

The specific placement of the chlorine atoms is critical to its identity. Other structural isomers with the same molecular formula include 2,2-dichlorobutanoic acid, 3,4-dichlorobutanoic acid, and 4,4-dichlorobutanoic acid, each with distinct chemical and spectroscopic properties.[4][5][6][7]

Caption: 2D structure of 2,4-dichlorobutanoic acid highlighting the C2 chiral center.

Physicochemical Properties

A summary of key computed and established properties provides a quantitative profile of the molecule. This data is essential for predicting its behavior in various chemical environments, such as solubility, membrane permeability, and chromatographic retention.

| Property | Value | Source |

| CAS Number | 18017-35-1 | [1][2][3] |

| Molecular Formula | C₄H₆Cl₂O₂ | [1][2][3] |

| Molecular Weight | 156.99 g/mol | [1][3] |

| IUPAC Name | 2,4-dichlorobutanoic acid | [3] |

| XLogP3 | 1.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [4] |

| Topological Polar Surface Area | 37.3 Ų | [3][4] |

| Monoisotopic Mass | 155.9744848 Da | [3] |

Synthesis Pathway: Conceptual Workflow

While multiple synthetic routes are possible, a common strategy for producing α-chloro acids involves the Hell-Volhard-Zelinsky (HVZ) reaction, followed by further functionalization. A plausible pathway to 2,4-dichlorobutanoic acid could start from γ-butyrolactone.

Causality in Experimental Design:

-

Ring Opening: γ-Butyrolactone is ring-opened under acidic conditions with HCl to form 4-chlorobutanoic acid. This establishes the first chlorine substituent at the terminal C4 position.

-

α-Chlorination (HVZ Reaction): The resulting 4-chlorobutanoic acid can then be subjected to α-chlorination. The HVZ reaction is chosen for its specificity in halogenating the α-carbon of carboxylic acids. It typically involves a catalyst like PBr₃ (which forms the acyl bromide in situ) and a chlorinating agent (Cl₂). This step introduces the second chlorine atom at the C2 position, creating the chiral center.

Caption: Conceptual workflow for the synthesis of 2,4-dichlorobutanoic acid.

Spectroscopic Characterization for Structural Verification

Unambiguous identification of 2,4-dichlorobutanoic acid relies on a combination of spectroscopic methods. The following sections detail the expected spectral features, providing a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz):

-

-COOH (1H): A broad singlet, typically far downfield (>10 ppm). Its chemical shift is concentration-dependent.

-

-CHCl- (1H, C2): A triplet or more complex multiplet around 4.4-4.6 ppm. It is coupled to the two protons on C3. The electronegative chlorine and carbonyl group cause a significant downfield shift.

-

-CH₂Cl (2H, C4): A triplet around 3.7-3.9 ppm. These protons are coupled to the two protons on C3.

-

-CH₂- (2H, C3): A multiplet (quartet or more complex) around 2.3-2.5 ppm. This signal is more complex as it is coupled to the protons on both C2 and C4.

Predicted ¹³C NMR Spectrum (in CDCl₃, ~100 MHz): The molecule has four distinct carbon environments, leading to four expected signals.

-

C=O (C1): Downfield signal around 170-175 ppm.

-

-CHCl- (C2): Signal around 55-65 ppm. The attached chlorine causes a significant downfield shift compared to an unsubstituted α-carbon.[8]

-

-CH₂Cl (C4): Signal around 40-50 ppm.[9]

-

-CH₂- (C3): The most upfield of the aliphatic carbons, expected around 30-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Characteristic Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong band from approximately 2500 to 3300 cm⁻¹. This is a hallmark of a hydrogen-bonded carboxyl group.

-

C=O Stretch (Carbonyl): A sharp and very strong absorption band around 1700-1725 cm⁻¹.

-

C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.

-

C-Cl Stretch: One or more strong bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is crucial for confirming the elemental composition.

Expected Features (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak will appear as a cluster due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The expected pattern for a molecule with two chlorine atoms is a trio of peaks at m/z 156 (M⁺, for ²x³⁵Cl), 158 (M+2, for ¹x³⁵Cl and ¹x³⁷Cl), and 160 (M+4, for ²x³⁷Cl). The relative intensity ratio will be approximately 9:6:1.

-

Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). Fragmentation can also occur via cleavage of the C-C bonds or loss of HCl (M-36).

Protocol: Sample Preparation and NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra for structural analysis.

Objective: To acquire ¹H and ¹³C NMR spectra of 2,4-dichlorobutanoic acid for structural confirmation.

Materials:

-

2,4-Dichlorobutanoic acid sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

5 mm NMR tube

-

Pipette and vial

Procedure:

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of the 2,4-dichlorobutanoic acid sample into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial. c. Cap the vial and gently swirl until the sample is completely dissolved. Rationale: CDCl₃ is a standard, relatively non-polar solvent that dissolves many organic compounds. TMS provides a 0 ppm reference for both ¹H and ¹³C spectra. d. Transfer the solution into a 5 mm NMR tube using a pipette. Ensure the liquid height is sufficient for the spectrometer's detection coil (typically ~4-5 cm).

-

Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge. Rationale: Proper positioning ensures the sample is centered within the magnetic field for optimal signal homogeneity. b. Place the sample into the NMR spectrometer. c. Load standard acquisition parameters for ¹H and ¹³C experiments for your specific instrument.

-

Data Acquisition: a. Locking & Shimming: The instrument will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp, well-resolved peaks. b. ¹H Spectrum Acquisition: Acquire the proton spectrum. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio. c. ¹³C Spectrum Acquisition: Acquire the proton-decoupled ¹³C spectrum. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. Rationale: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra to ensure all peaks are in positive, absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0 ppm. d. Integrate the ¹H spectrum to determine the relative ratios of protons. e. Analyze the chemical shifts, multiplicities (splitting patterns), and integration to assign the structure.

Applications and Biological Relevance

While not a widely used compound itself, 2,4-dichlorobutanoic acid's primary relevance in the scientific community comes from its role as a process impurity.[3] Its structural similarity to other biologically active chlorinated compounds makes its study important. For instance, its isomers and related structures have been investigated in various contexts, from herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) to other industrial chemicals.[10][11] Understanding the synthesis and properties of 2,4-dichlorobutanoic acid is therefore critical for developing purification methods and ensuring the safety and efficacy of pharmaceutical products where it may appear as a trace contaminant.

References

-

Protheragen. 2,4-Dichlorobutanoic Acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12647097, 2,4-Dichlorobutanoic acid. [Link]

-

National Institute of Standards and Technology. Methyl 2,4-dichlorobutanoate in NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14686677, 3,4-Dichlorobutanoic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17290, 2,2-Dichlorobutanoic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17977094, 4,4-Dichlorobutanoic acid. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2-chlorobutane. [https://www.docbrown.info/page06/molecule_isomers/C4H9Cl isomers05.htm]([Link] isomers05.htm)

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

-

Song, J. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. [Link]

Sources

- 1. 2,4-Dichlorobutanoic Acid - Protheragen [protheragen.ai]

- 2. 2,4-Dichlorobutanoic acid | CymitQuimica [cymitquimica.com]

- 3. 2,4-Dichlorobutanoic acid | C4H6Cl2O2 | CID 12647097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 3,4-Dichlorobutanoic acid | C4H6Cl2O2 | CID 14686677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2-Dichlorobutanoic acid | C4H6Cl2O2 | CID 17290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4-Dichlorobutanoic acid | C4H6Cl2O2 | CID 17977094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 1,4-Dichlorobutane(110-56-5) 13C NMR spectrum [chemicalbook.com]

- 10. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,4-Dichlorobutanoic acid from butanoic acid

An In-depth Technical Guide to the Regioselective Synthesis of 2,4-Dichlorobutanoic Acid

Introduction

2,4-Dichlorobutanoic acid is a halogenated carboxylic acid of interest in organic synthesis, serving as a versatile building block and appearing as a known impurity in the synthesis of certain pharmaceutical compounds, such as Levetiracetam.[1] The synthesis of this molecule presents a significant regiochemical challenge: the selective introduction of chlorine atoms at both the alpha (C-2) and gamma (C-4) positions of a butanoic acid framework. Direct dichlorination of butanoic acid using radical methods is notoriously unselective and leads to a complex mixture of isomers, including 2,3-, 3,4-, and 2,2-dichlorobutanoic acids, making it an impractical approach for targeted synthesis.[2][3][4][5]

This guide provides a comprehensive overview of a robust and regioselective synthetic strategy. The core of this approach lies in a sequential chlorination strategy that circumvents the issue of selectivity. The synthesis begins not with butanoic acid itself, but with a precursor that facilitates controlled chlorination at the C-4 position, followed by a classic and highly selective α-chlorination. This paper will detail the mechanistic rationale behind each transformation, provide step-by-step experimental protocols, and offer insights grounded in established chemical principles for researchers in organic and medicinal chemistry.

Retrosynthetic Analysis and Strategic Rationale

A direct, one-pot dichlorination of butanoic acid is synthetically unviable due to the lack of control over the reaction's regioselectivity. The electron-withdrawing nature of the carboxylic acid group deactivates the α-position towards electrophilic attack, while radical halogenation is inherently difficult to control.[5] Therefore, a more strategic, multi-step approach is required.

Our retrosynthetic analysis dictates a sequential approach:

-

Disconnect Cα-Cl Bond: The α-chloro group can be reliably installed using the Hell-Volhard-Zelinsky (HVZ) reaction, a cornerstone method for the α-halogenation of carboxylic acids.[6][7][8] This reaction proceeds via an acyl halide intermediate and is highly selective for the C-2 position.[9][10]

-

Disconnect Cγ-Cl Bond: The γ-chloro substituent is more challenging to install directly on the butanoic acid chain. A more effective strategy is to begin with a precursor where the C-4 position is already activated for chlorination. γ-Butyrolactone is an ideal starting material, as its ring can be opened by a chlorinating agent to generate a 4-chlorobutyryl derivative.

This leads to a two-stage forward synthesis:

-

Stage 1: Ring-opening of γ-butyrolactone to form a 4-chlorinated butanoyl intermediate.

-

Stage 2: α-Chlorination of the 4-chlorobutanoic acid intermediate via the Hell-Volhard-Zelinsky reaction to yield the final product, 2,4-dichlorobutanoic acid.

Stage 1: Synthesis of 4-Chlorobutanoyl Chloride via Lactone Ring-Opening

The first stage involves the conversion of the stable five-membered ring of γ-butyrolactone into a linear, 4-chlorinated acyl chloride. This transformation simultaneously introduces the C-4 chlorine and activates the carboxyl group for the subsequent HVZ reaction. A documented method involves the use of phosgene and a catalyst, which effectively opens the lactone and installs the chloro functionalities.[11]

Mechanistic Considerations

The reaction is initiated by the catalyst, which facilitates the attack of phosgene on the lactone's carbonyl oxygen. This leads to a cascade of events resulting in the cleavage of the ester bond and the formation of the acyl chloride and a primary alkyl chloride at the C-4 position. This method is efficient for producing the key intermediate, 4-chlorobutanoyl chloride.[11]

Experimental Protocol: Synthesis of 4-Chlorobutanoyl Chloride

Disclaimer: This procedure involves highly toxic reagents like phosgene and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

-

Reactor Setup: A 1-liter stirred reactor is equipped with a thermometer, a gas inlet tube, and a reflux condenser system cooled to -20°C.

-

Charging the Reactor: The reactor is charged with 430 g (5.0 mol) of γ-butyrolactone and 47 g of a suitable catalyst, such as trimethylbenzylammonium chloride.[11]

-

Reaction Initiation: The mixture is heated to 130°C.

-

Reagent Addition: Phosgene (560 g) and hydrogen chloride (120 g) are introduced into the reactor over a period of 5.5 hours.[11]

-

Reaction Completion and Quenching: After the addition is complete, the reaction is stirred at temperature for an additional hour. Subsequently, nitrogen gas is bubbled through the mixture to purge any remaining phosgene.

-

Work-up and Purification: The crude reaction mixture is purified by fractional distillation under reduced pressure to yield 4-chlorobutanoyl chloride.

The resulting 4-chlorobutanoyl chloride can be carefully hydrolyzed (e.g., by slow addition to ice-water) to produce 4-chlorobutanoic acid, the substrate for the next stage.

Stage 2: α-Chlorination of 4-Chlorobutanoic Acid (Hell-Volhard-Zelinsky Reaction)

The Hell-Volhard-Zelinsky (HVZ) reaction is the definitive method for the selective chlorination of the α-carbon of a carboxylic acid.[6][8][12] The reaction requires a catalytic amount of phosphorus (or a phosphorus trihalide) and a chlorinating agent.[13][14]

Mechanistic Considerations

The HVZ reaction does not occur directly on the carboxylic acid.[6]

-

Acyl Halide Formation: The phosphorus trichloride (PCl₃), often formed in situ from red phosphorus and chlorine, first converts the carboxylic acid into its more reactive acyl chloride.[10][14]

-

Enolization: The acyl chloride, unlike the carboxylic acid, readily tautomerizes to its enol form.[9][12]

-

α-Chlorination: The electron-rich enol then acts as a nucleophile, attacking molecular chlorine (Cl₂) to install a chlorine atom at the α-position.

-

Hydrolysis/Exchange: The resulting α-chloro acyl chloride is then hydrolyzed during aqueous work-up to give the final α-chloro carboxylic acid product.[12]

This mechanism ensures that chlorination occurs exclusively at the α-position, making it ideal for the synthesis of 2,4-dichlorobutanoic acid from our 4-chlorobutanoic acid intermediate.

Experimental Protocol: Synthesis of 2,4-Dichlorobutanoic Acid

-

Reactor Setup: A three-necked flask is equipped with a reflux condenser, a dropping funnel, and a gas inlet tube. The outlet of the condenser is connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize HCl gas produced.

-

Charging the Reactor: The flask is charged with 4-chlorobutanoic acid and a catalytic amount of red phosphorus or phosphorus trichloride (PCl₃).

-

Reagent Addition: The reaction mixture is heated. Chlorine gas is then bubbled through the mixture at a controlled rate, or a liquid chlorinating agent like trichloroisocyanuric acid is added portion-wise.[15] The reaction is often exothermic and may require cooling to maintain the desired temperature.

-

Reaction Monitoring: The reaction is monitored by techniques such as GC or TLC until the starting material is consumed.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. It is then carefully poured into ice water to hydrolyze the intermediate α-chloro acyl chloride to the desired 2,4-dichlorobutanoic acid.

-

Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Data Summary and Visualization

Table of Reagents and Conditions

| Step | Starting Material | Key Reagents | Catalyst | Temperature (°C) | Product |

| 1 | γ-Butyrolactone | Phosgene, HCl | Phase Transfer Catalyst | 130 | 4-Chlorobutanoyl chloride |

| 2 | 4-Chlorobutanoic acid | Chlorine (Cl₂) | PCl₃ or Red Phosphorus | 80-100 | 2,4-Dichlorobutanoic acid |

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of 2,4-dichlorobutanoic acid.

Conclusion

The synthesis of 2,4-dichlorobutanoic acid from butanoic acid precursors is effectively achieved through a strategic, two-stage process that addresses the inherent challenges of regioselectivity. By utilizing γ-butyrolactone as a starting material for the controlled introduction of the C-4 chlorine, followed by the highly reliable Hell-Volhard-Zelinsky reaction for α-chlorination, this methodology provides a robust and logical pathway to the desired product. This guide offers the foundational principles and practical protocols necessary for researchers to successfully execute this synthesis, enabling further applications in drug development and fine chemical manufacturing.

References

-

OrgoSolver. Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. Available from: [Link]

-

NROChemistry. Hell-Volhard-Zelinsky Reaction. Available from: [Link]

-

Homework.Study.com. Substitution reaction between chlorine and butanoic acid in the presence of catalyst produces. Available from: [Link]

-

Wikipedia. Hell–Volhard–Zelinsky halogenation. Available from: [Link]

-

Hiegel, G. A., & Peyton, K. B. (2006). α‐Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid. Synthetic Communications, 28(8), 1513-1517. Available from: [Link]

-

Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. Available from: [Link]

-

National Institute of Standards and Technology. Methyl 2,4-dichlorobutanoate. In NIST Chemistry WebBook. Available from: [Link]

-

National Center for Biotechnology Information. 2,4-Dichlorobutanoic acid. In PubChem Compound Database. Available from: [Link]

-

Hanifa, B., et al. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(3), M1227. Available from: [Link]

-

Sunway Institutional Repository. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Available from: [Link]

-

Chemistry Steps. Alpha Halogenation of Carboxylic Acids. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of α-chlorocarboxylic acids and derivatives. Available from: [Link]

-

The Journal of Organic Chemistry. An improved .alpha.-chlorination of carboxylic acids. Available from: [Link]

-

ResearchGate. 8 Chlorination of butanoic acid. Available from: [Link]

-

PrepChem.com. Synthesis of 4-chlorobutyryl chloride. Available from: [Link]

-

Patsnap. Synthesis method of 2, 4-dichlorobenzyl chloride. Available from: [Link]

- Google Patents. US4322374A - 2,4,4,4-Tetrahalobutanoic acid halide.

-

Protheragen. 2,4-Dichlorobutanoic Acid. Available from: [Link]

-

National Center for Biotechnology Information. Butyric acid, 2,3-dichloro-. In PubChem Compound Database. Available from: [Link]

-

National Center for Biotechnology Information. 2,2-Dichlorobutanoic acid. In PubChem Compound Database. Available from: [Link]

-

National Center for Biotechnology Information. 3,4-Dichlorobutanoic acid. In PubChem Compound Database. Available from: [Link]

- Google Patents. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.

-

ResearchGate. Purification of 2,4 Dichlorobenzoic Acid. Available from: [Link]

- Google Patents. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.

-

National Institute of Standards and Technology. Butanoic acid, 4-(2,4-dichlorophenoxy)-. In NIST Chemistry WebBook. Available from: [Link]

-

Quora. How is butanoic acid converted to an anhydride?. Available from: [Link]

- Google Patents. CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.

-

Chemistry Stack Exchange. Regioselectivity in radical chlorination of a carboxylic acid. Available from: [Link]

-

The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. Available from: [Link]

-

Britannica. Carboxylic acid - Synthesis, Reactions, Properties. Available from: [Link]

-

National Institutes of Health. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Available from: [Link]

-

National Institutes of Health. Purification and Characterization of Two Enantioselective α-Ketoglutarate-Dependent Dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH. Available from: [Link]

-

MDPI. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Available from: [Link]

Sources

- 1. 2,4-Dichlorobutanoic acid | C4H6Cl2O2 | CID 12647097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyric acid, 2,3-dichloro- | C4H6Cl2O2 | CID 534513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2-Dichlorobutanoic acid | C4H6Cl2O2 | CID 17290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dichlorobutanoic acid | C4H6Cl2O2 | CID 14686677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. orgosolver.com [orgosolver.com]

- 7. homework.study.com [homework.study.com]

- 8. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 11. prepchem.com [prepchem.com]

- 12. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]

- 15. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Chlorination of Butyric Acid: Mechanisms and Protocols

Executive Summary

The chlorination of butyric acid is a fundamental transformation in organic synthesis, yielding chlorinated derivatives that are valuable precursors in the pharmaceutical and chemical industries. The strategic placement of a chlorine atom on the butyric acid backbone is dictated by the chosen reaction mechanism. This guide provides a detailed exploration of the two primary pathways for the chlorination of butyric acid: free-radical halogenation and the Hell-Volhard-Zelinsky (HVZ) reaction. It will delve into the mechanistic intricacies of each, offer field-proven experimental protocols, and present a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the optimal method for their synthetic needs.

Introduction: The Significance of Halogenated Carboxylic Acids in Synthesis

Halogenated carboxylic acids are versatile building blocks in organic chemistry. The presence of a halogen atom, an excellent leaving group, facilitates a wide range of nucleophilic substitution reactions, enabling the introduction of various functional groups. Specifically, α-halo acids are key intermediates in the synthesis of α-amino acids, α-hydroxy acids, and other biologically relevant molecules. The regioselective chlorination of butyric acid is therefore a critical step in the synthesis of numerous complex target molecules.

Mechanistic Pathways for the Chlorination of Butyric Acid

The position of chlorination on the butyric acid chain is determined by the reaction conditions and the mechanism at play. The two principal mechanisms are free-radical halogenation, which tends to be less selective, and the Hell-Volhard-Zelinsky (HVZ) reaction, which is highly specific for the α-position.

Section 3.1: Free-Radical Halogenation

Free-radical halogenation of alkanes and their derivatives proceeds via a chain reaction mechanism, typically initiated by UV light or heat.[1][2] This method is generally less selective for the chlorination of butyric acid, leading to a mixture of chlorinated products.

3.1.1: Mechanism Deep Dive

The free-radical chlorination of butyric acid involves three key stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV light or heat.[1][2]

-

Propagation: A chlorine radical abstracts a hydrogen atom from the butyric acid molecule, forming a butyric acid radical and a molecule of hydrogen chloride (HCl). This can occur at the α, β, or γ positions. The butyric acid radical then reacts with another molecule of Cl₂ to form a chlorinated butyric acid and a new chlorine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated when two radicals combine. This can involve two chlorine radicals, a chlorine radical and a butyric acid radical, or two butyric acid radicals.

3.1.2: Controlling Regioselectivity

Free-radical chlorination is notoriously unselective.[2] The reaction with butyric acid yields a statistical mixture of 2-chlorobutanoic acid, 3-chlorobutanoic acid, and 4-chlorobutanoic acid. The relative rates of chlorination are influenced by the stability of the radical intermediate, with tertiary > secondary > primary.[2][3] In the case of butyric acid, the α and β positions are secondary carbons, while the γ position is primary. Therefore, a mixture of α- and β-chlorinated products is expected, with a smaller amount of the γ-chlorinated product.

3.1.3: Experimental Protocol - Photochemical Chlorination

Caution: This reaction should be carried out in a well-ventilated fume hood due to the use of chlorine gas.

-

Setup: A solution of butyric acid in an inert solvent (e.g., carbon tetrachloride) is placed in a quartz reaction vessel equipped with a magnetic stirrer, a gas inlet, a reflux condenser, and a UV lamp.

-

Initiation: Chlorine gas is bubbled through the solution while the mixture is irradiated with UV light.

-

Monitoring: The reaction progress can be monitored by gas chromatography (GC) to determine the relative amounts of the different chlorinated isomers.

-

Workup: Once the desired level of conversion is reached, the chlorine gas flow is stopped, and the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any remaining chlorine and HCl. The solvent is then removed under reduced pressure.

-

Purification: The resulting mixture of chlorinated butyric acids can be separated by fractional distillation or preparative chromatography.

Section 3.2: The Hell-Volhard-Zelinsky (HVZ) Reaction - A Paradigm of α-Halogenation

The Hell-Volhard-Zelinsky (HVZ) reaction is a highly regioselective method for the α-halogenation of carboxylic acids.[4][5][6] This reaction utilizes a phosphorus trihalide catalyst, such as phosphorus trichloride (PCl₃), and a halogenating agent, like chlorine (Cl₂).[6]

3.2.1: Mechanism Deep Dive

The HVZ reaction proceeds through several key steps:[5][7][8]

-

Formation of Acyl Halide: The carboxylic acid reacts with the phosphorus trihalide (e.g., PCl₃) to form an acyl chloride intermediate.[9][10][11][12][13][14]

-

Enolization: The acyl chloride tautomerizes to its enol form. This step is crucial for the α-selectivity of the reaction.

-

α-Halogenation: The enol intermediate reacts with chlorine at the α-carbon to form an α-chloro acyl chloride.

-

Hydrolysis/Exchange: The α-chloro acyl chloride can then be hydrolyzed during aqueous workup to yield the final α-chlorobutyric acid.[7][8] Alternatively, it can react with unreacted butyric acid to regenerate the acyl chloride intermediate, thus continuing the catalytic cycle.

3.2.2: Causality Behind Experimental Choices

-

Catalyst: Phosphorus trihalides (PCl₃ or PBr₃) are essential for converting the carboxylic acid into the more reactive acyl halide, which readily enolizes.[5][6] Red phosphorus can also be used, as it reacts in situ with the halogen to form the phosphorus trihalide.

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the phosphorus trihalide and the acyl halide intermediate.

3.2.3: Experimental Protocol - HVZ Chlorination of Butyric Acid

-

Setup: A three-necked flask is equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. The flask is charged with butyric acid and a catalytic amount of red phosphorus or phosphorus trichloride.

-

Addition of Chlorine: Chlorine gas is slowly bubbled through the reaction mixture, or liquid chlorine is added dropwise from the dropping funnel. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction: The mixture is heated to facilitate the reaction, often to reflux.[8] The reaction time can be several hours.[6][8]

-

Workup: After the reaction is complete, the mixture is cooled. A small amount of water is carefully added to hydrolyze the remaining acyl chloride to the carboxylic acid.

-

Purification: The product, 2-chlorobutanoic acid, is isolated by distillation under reduced pressure.

Comparative Analysis of Mechanistic Pathways

| Feature | Free-Radical Halogenation | Hell-Volhard-Zelinsky (HVZ) Reaction |

| Regioselectivity | Low (mixture of α, β, and γ isomers) | High (exclusively α-chlorination)[4][5][6] |

| Reagents | Butyric acid, Cl₂, UV light/heat | Butyric acid, Cl₂, PCl₃ (or red P)[6] |

| Conditions | Photochemical or thermal | Anhydrous, often requires heating[6][8] |

| Key Intermediate | Butyric acid radical | Acyl chloride/enol[5] |

| Typical Applications | When a mixture of isomers is acceptable or for specific non-α halogenations. | Synthesis of pure α-chloro carboxylic acids for further functionalization. |

Advanced Topics & Considerations

-

Stereochemistry: If the α-carbon of the carboxylic acid is a stereocenter, the HVZ reaction will typically result in racemization due to the formation of the planar enol intermediate.

-

Byproducts and Purification: Free-radical chlorination can lead to poly-chlorinated byproducts, which can complicate purification. The HVZ reaction is generally cleaner, with the main byproduct being phosphorous acid. Fractional distillation is the most common method for purifying the final product in both cases.

Conclusion: Mechanistic Understanding to Practical Application

The chlorination of butyric acid can be effectively controlled to yield specific isomers by choosing the appropriate reaction mechanism. Free-radical halogenation offers a direct but non-selective route, while the Hell-Volhard-Zelinsky reaction provides a reliable and highly regioselective method for the synthesis of α-chlorobutyric acid. A thorough understanding of these mechanisms and their corresponding experimental protocols is essential for researchers and professionals in drug development and chemical synthesis to efficiently produce these valuable chlorinated intermediates.

Diagrams

Free-Radical Chlorination of Butyric Acid

Caption: Hell-Volhard-Zelinsky Reaction Pathway.

References

-

Xiao, J., & Han, L. (2019). Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. Journal of Chemical Research, 43(5-6), 207-210. [Link]

-

Hiegel, G. A., Nalbandy, M., & Tien, J. (2006). α-Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid. Synthetic Communications, 36(7), 889-893. [Link]

-

Wu, X., Zhou, L., Yang, R., Guo, F., Tang, Z., & Xiao, J. (2020). A practical chlorination of tert-butyl esters with PCl3 generating acid chlorides. Journal of Chemical Research, 44(1-2), 11-15. [Link]

-

Bhatt, N. (2012). Extents of Reaction and Mass Transfer in the Analysis of Chemical Reaction Systems. [Doctoral dissertation, Delft University of Technology]. [Link]

-

Xiao, J., & Han, L. (2019). Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. Semantic Scholar. [Link]

-

Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides. (2021, August 20). YouTube. [Link]

-

Hell Volhard Zelinsky Reaction Mechanism. (n.d.). Sathee NEET. [Link]

-

Substitution reaction between chlorine and butanoic acid in the presence of catalyst produces. (n.d.). Homework.Study.com. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]

-

Preparation of Acyl Chlorides. (2023, January 22). Chemistry LibreTexts. [Link]

-

Hell Volhard Zelinsky Reaction Mechanism. (n.d.). BYJU'S. [Link]

-

Hell-Volhard-Zelinsky Reaction. (2020, November 21). YouTube. [Link]

-

Hell-Volhard-Zelinsky Reaction. (n.d.). NROChemistry. [Link]

-

10.1 Free Radical Halogenation | Organic Chemistry. (2020, December 14). YouTube. [Link]

-

21.3: Reactions of Carboxylic Acids. (2024, September 30). Chemistry LibreTexts. [Link]

-

Hiegel, G. A., Nalbandy, M., & Tien, J. (2006). α-Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid. LookChem. [Link]

-

Butane. (n.d.). Wikipedia. [Link]

-

Conversion of carboxylic acids to acid chlorides. (2023, January 22). Chemistry LibreTexts. [Link]

-

Free-radical halogenation. (n.d.). Wikipedia. [Link]

-

Regioselectivity of Radical Halogenation. (2020, June 20). YouTube. [Link]

-

converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. [Link]

-

regioselectivity of radical halogenation of alkanes. (2019, January 22). YouTube. [Link]

-

When a student treated butanedioic acid with thionyl chloride, sh... (n.d.). Study Prep in Pearson+. [Link]

-

Selectivity in Radical Halogenation with Practice Problems. (n.d.). Chemistry Steps. [Link]

-

Synthesis of α-chlorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. [Link]

-

Radical halogenation regioselectivity [closed]. (2018, February 6). Chemistry Stack Exchange. [Link]

-

Synthesis of alkyl chlorides. (n.d.). Organic Chemistry Portal. [Link]

-

Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025, April 17). RSC Publishing. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. homework.study.com [homework.study.com]

- 5. byjus.com [byjus.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides | Semantic Scholar [semanticscholar.org]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Biological Activity of Halogenated Carboxylic Acids

Foreword

Halogenated carboxylic acids (HCAs) represent a fascinating and dichotomous class of molecules. Often encountered as environmental contaminants, primarily as byproducts of water disinfection, they are simultaneously investigated for their potent therapeutic properties, particularly in the realm of oncology. This duality stems from their ability to interact with and modulate fundamental cellular processes, most notably central carbon metabolism. For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationships, mechanisms of action, and toxicological profiles of HCAs is paramount. This guide provides a comprehensive exploration of the core principles governing the biological activity of these compounds, moving from foundational chemistry to practical experimental design, to equip the reader with the technical accuracy and field-proven insights necessary to navigate this complex area of study.

Part 1: The Chemical Foundation of HCA Activity

Halogenated carboxylic acids are, at their core, simple organic acids like acetic acid where one or more hydrogen atoms on the alpha-carbon have been replaced by a halogen (Fluorine, Chlorine, Bromine, or Iodine).[1] This seemingly minor modification has profound implications for the molecule's physicochemical properties and, consequently, its biological activity.

Structure and Classification: HCAs are categorized based on the number and type of halogen substituents:

-

Monohaloacetic acids (M-HCAs): e.g., Monochloroacetic acid (MCAA), Bromoacetic acid (BAA).

-

Dihaloacetic acids (D-HCAs): e.g., Dichloroacetic acid (DCA), Dibromoacetic acid (DBA).

-

Trihaloacetic acids (T-HCAs): e.g., Trichloroacetic acid (TCA), Trifluoroacetic acid (TFA).

The Inductive Effect and Acidity: The high electronegativity of halogen atoms creates a strong electron-withdrawing inductive effect.[1] This effect pulls electron density away from the carboxyl group, stabilizing the carboxylate anion formed upon deprotonation. The result is a significant increase in acidity compared to the parent carboxylic acid.[1] This enhanced acidity is a crucial factor in their biological interactions.

Reactivity and Leaving Group Potential: The nature of the carbon-halogen bond influences the molecule's reactivity. The toxicity rank order for monohaloacetic acids (iodo- > bromo- >> chloroacetic acid) is highly correlated with their alkylating potential and the propensity of the halogen to act as a leaving group.[2] This suggests that a key mechanism for some HCAs involves covalent modification of biological macromolecules.

Part 2: Core Mechanisms of Biological Action

HCAs exert their biological effects primarily through the targeted disruption of key metabolic enzymes and the induction of cellular stress. The specific mechanism is highly dependent on the structure of the HCA.

Dichloroacetic Acid (DCA) and the Re-engineering of Cancer Metabolism

The most studied HCA in a therapeutic context is Dichloroacetic acid (DCA). Its primary mechanism of action revolves around the inhibition of Pyruvate Dehydrogenase Kinase (PDK).[3][4]

In many cancer cells, a phenomenon known as the "Warburg effect" or aerobic glycolysis is observed, where cells favor metabolizing glucose to lactate even in the presence of sufficient oxygen.[5][6] This metabolic switch is driven, in part, by the overexpression of PDK, which phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex.[3] An inactive PDH prevents pyruvate from entering the mitochondrial Tricarboxylic Acid (TCA) cycle for oxidative phosphorylation.[3][4]

DCA, by inhibiting PDK, effectively removes the "brakes" on the PDH complex.[3][6] This forces pyruvate back into the mitochondria, shifting the cell's metabolism from glycolysis to glucose oxidation.[4] This metabolic reprogramming has several anti-cancer consequences:

-

Increased Reactive Oxygen Species (ROS) Production: Mitochondrial respiration generates ROS, which, at high levels, can induce apoptosis (programmed cell death).[6]

-

Restoration of Apoptotic Pathways: The glycolytic phenotype is associated with resistance to apoptosis.[3] By reactivating mitochondrial function, DCA can help restore these cell death pathways.[3][5]

-

Decreased Lactate Production: The reduction in glycolysis leads to lower production of lactic acid, which can decrease the acidity of the tumor microenvironment and potentially reduce metastasis.[5]

Monohaloacetic Acids and Glycolytic Inhibition

In contrast to DCA, monohaloacetic acids (M-HCAs) such as iodo-, bromo-, and chloroacetic acid exert their toxicity primarily by inhibiting the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[2][7] The inhibition of GAPDH creates a bottleneck in the glycolytic pathway, leading to a rapid depletion of cellular ATP and disruption of energy homeostasis.[7][8]

The potency of GAPDH inhibition by M-HCAs correlates directly with their toxicity and alkylating potential (Iodo- > Bromo- > Chloro-).[2] This strong association suggests that the mechanism involves the alkylation of a critical cysteine residue in the active site of GAPDH.[2] This disruption of a central metabolic pathway explains the profound and acute toxicity observed with compounds like monochloroacetic acid.[9][10]

Part 3: Toxicological Profiles and Environmental Significance

Many HCAs are known environmental contaminants, formed as disinfection byproducts (DBPs) when chlorine or other disinfectants react with natural organic matter in water sources.[1][11] The United States Environmental Protection Agency (EPA) regulates the five most common HCAs (HAA5) in drinking water, which include monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid.[1][12][13]

Long-term exposure to high levels of HCAs in animal studies has been linked to a range of adverse health effects, including cancer and developmental problems.[1][12]

| Compound | Primary Mechanism of Toxicity | Key Toxicological Endpoints | Notes |

| Monochloroacetic Acid (MCAA) | Inhibition of GAPDH and other TCA cycle enzymes.[10] | Severe skin burns, systemic toxicity, metabolic acidosis, neurotoxicity.[9][10][14] | Highly toxic via dermal, oral, and inhalation routes.[9][15] Symptoms can be delayed.[15] |

| Dichloroacetic Acid (DCA) | PDK inhibition, potential inhibition of glutathione S-transferase zeta.[3][11] | Reversible peripheral neuropathy, liver toxicity, potential carcinogen (liver).[12][16] | Toxicity may be species-specific.[16] Neuropathy may be ameliorated with thiamine.[16] |

| Trichloroacetic Acid (TCA) | Multiple proposed mechanisms, including oxidative stress.[11][17] | Potential human carcinogen (liver, bladder).[1][12] Developmental and reproductive toxicity.[1] | Often found with DCA as a water disinfection byproduct.[1] |

| Bromo- & Iodoacetic Acids | Potent inhibition of GAPDH via alkylation.[2] | High cytotoxicity and genotoxicity.[2] | Toxicity is significantly higher than their chlorinated counterparts.[2] |

| Trifluoroacetic Acid (TFA) | Low specific biological reactivity. | Low acute toxicity; corrosive as a strong acid.[18][19][20] | Environmentally persistent but does not bioaccumulate.[21] Considered to have low to moderate toxicity.[22] |

Part 4: Applications in Drug Discovery and Development

The ability of HCAs to modulate metabolism makes them intriguing candidates for drug development, despite their toxicological concerns.

DCA as a Repurposed Anticancer Agent: The primary example is DCA, which has been and continues to be investigated in clinical trials for various cancers.[4] Its ability to selectively target the metabolic phenotype of cancer cells while having less impact on normal cells (which rely on oxidative phosphorylation) is its key therapeutic advantage.[3] Research is ongoing to improve its efficacy and manage its side effects, such as neurotoxicity.[4][16]

Halogenation in Medicinal Chemistry: Beyond HCAs themselves, halogenation is a widely used strategy in medicinal chemistry. The introduction of a halogen atom can profoundly alter a drug candidate's properties, including:

-

Binding Affinity: Halogens can form "halogen bonds," which are specific, directional interactions with protein targets that can enhance binding affinity and potency.[23][24]

-

Metabolic Stability: Replacing a hydrogen atom with a halogen (especially fluorine) at a site of metabolic attack can block enzymatic degradation, thereby increasing the drug's half-life.

-

Lipophilicity and Permeability: Halogenation generally increases a molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross cell membranes.

However, a critical trade-off exists. Halogenation can render pharmaceuticals more resistant to biodegradation, leading to greater environmental persistence.[24] Therefore, the decision to incorporate halogens requires a careful balancing of therapeutic benefit against potential long-term environmental and toxicological risks.

Part 5: Key Experimental Protocols

To evaluate the biological activity of a novel HCA or to assess the toxicity of an environmental sample, a series of robust, self-validating in vitro assays are essential.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a method for determining the concentration-dependent cytotoxicity of an HCA on a selected cell line (e.g., a human cancer cell line like HeLa or A549).